
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid is a complex organic compound characterized by the presence of a dinitroaniline group and a methylselanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid typically involves multiple steps, starting with the preparation of the dinitroaniline intermediate. This intermediate is then reacted with a suitable butanoic acid derivative under controlled conditions to introduce the methylselanyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The dinitroaniline group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include selenoxide derivatives, amines, and substituted aniline derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of (2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The dinitroaniline group can interact with cellular proteins, potentially inhibiting their function, while the methylselanyl group may modulate redox reactions within cells. These interactions can lead to various biological effects, including the induction of apoptosis in cancer cells and the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,4-Dinitroanilino)-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a methylselanyl group.
(2S)-2-(2,4-Dinitroanilino)-4-(methylsulfonyl)butanoic acid: Contains a methylsulfonyl group, offering different chemical properties.
Uniqueness
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities not observed in its sulfur-containing analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
919767-00-3 |
|---|---|
Molecular Formula |
C11H13N3O6Se |
Molecular Weight |
362.21 g/mol |
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C11H13N3O6Se/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
IWYMAQMOAFGDEA-VIFPVBQESA-N |
Isomeric SMILES |
C[Se]CC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C[Se]CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


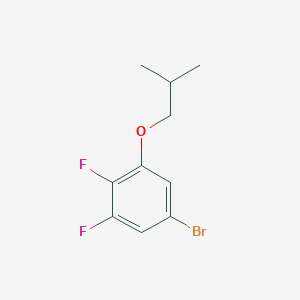
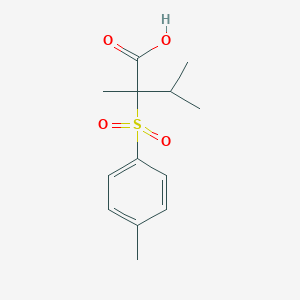
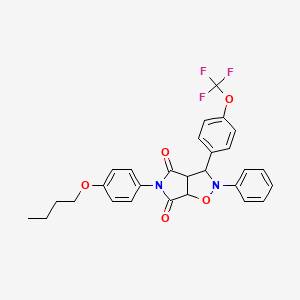

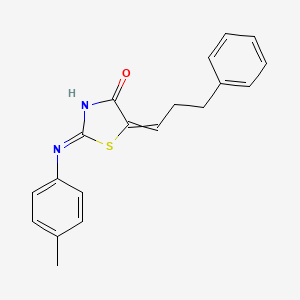
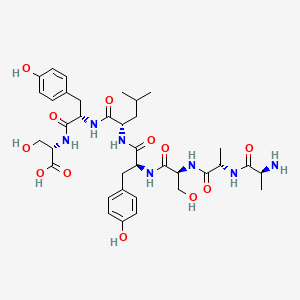
![3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12639037.png)

![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)
![4-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12639060.png)
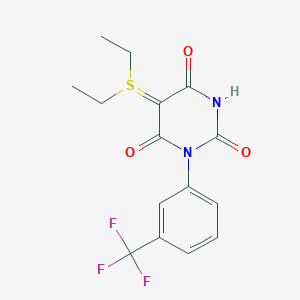
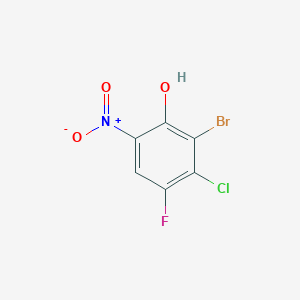
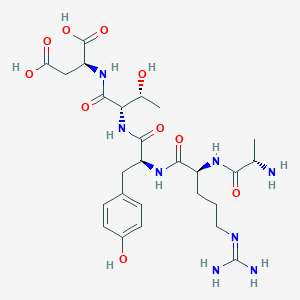
![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
